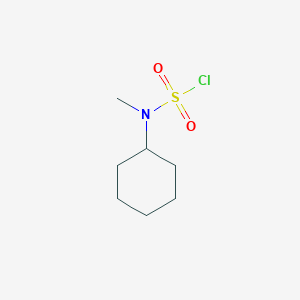![molecular formula C19H21F2N3O3S B2535963 4-fluoro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide CAS No. 478259-12-0](/img/structure/B2535963.png)
4-fluoro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide, also known as Compound X, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Isotopomers
Research into the synthesis of isotopomers of related compounds, such as 4-(4-fluorobenzyl)piperidine, demonstrates the utility of these compounds in creating labeled compounds for further study. Isotopomers, especially those labeled with deuterium, are crucial in pharmacokinetic studies to understand drug metabolism and distribution (Proszenyák et al., 2005).
Anti-Alzheimer's Agents
Derivatives of piperidinyl compounds have been synthesized and evaluated for anti-Alzheimer's activity, highlighting the importance of structural modifications in enhancing biological activity. The design of such compounds often takes inspiration from existing drugs, with modifications aiming to improve efficacy or reduce side effects (Gupta et al., 2020).
Cytotoxicity and Carbonic Anhydrase Inhibition
A series of benzenesulfonamides, related in structural motif to the query compound, have been synthesized and evaluated for their cytotoxicity and potential as carbonic anhydrase inhibitors. These studies suggest potential applications in cancer therapy and enzyme inhibition, demonstrating the broader relevance of sulfonamide derivatives in medicinal chemistry (Gul et al., 2016).
Synthesis and Application in Carbohydrate Chemistry
The development of protecting groups based on fluorophenylsulfonyl moieties for hydroxyl groups in carbohydrate chemistry indicates the versatility of fluorinated compounds in synthetic organic chemistry. Such methodologies facilitate the synthesis of complex biomolecules, showcasing the utility of fluorine in modulating reactivity and stability (Spjut et al., 2010).
Radiosynthesis for Imaging
The development of fluorine-18 labeled compounds for positron emission tomography (PET) imaging, utilizing fluorobenzylpiperidinyl moieties, highlights the application of fluorinated compounds in diagnostic imaging. Such studies are critical for advancing non-invasive imaging techniques for neurological disorders and receptor mapping (Labas et al., 2009).
Mechanism of Action
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N'-(4-fluorophenyl)sulfonylpiperidine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O3S/c20-16-4-6-18(7-5-16)28(26,27)23-22-19(25)15-8-10-24(11-9-15)13-14-2-1-3-17(21)12-14/h1-7,12,15,23H,8-11,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYJXRWIKKUDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NNS(=O)(=O)C2=CC=C(C=C2)F)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-5-(4-methylpiperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2535883.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2535886.png)
![Lithium 5-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2535888.png)

![Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2535890.png)
![2-[(4-Methylphenyl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2535891.png)
![N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B2535893.png)
![Benzyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2535894.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B2535896.png)



